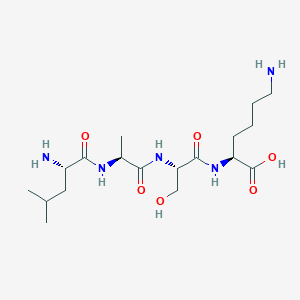
L-Leucyl-L-alanyl-L-seryl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucyl-L-alanyl-L-seryl-L-lysine is a tetrapeptide composed of four amino acids: leucine, alanine, serine, and lysine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-L-seryl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-leucine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-serine and L-lysine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. These methods ensure high yield and purity, making the compound suitable for various applications.
化学反应分析
Types of Reactions
L-Leucyl-L-alanyl-L-seryl-L-lysine can undergo several types of chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds, although this is less common.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation.
Reducing Agents: Sodium borohydride (NaBH₄) is a common reducing agent.
Substitution Reagents: Various reagents, such as acyl chlorides or alkyl halides, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a hydroxylated peptide, while substitution reactions can yield modified peptides with different functional groups.
科学研究应用
L-Leucyl-L-alanyl-L-seryl-L-lysine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based treatments.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
作用机制
The mechanism of action of L-Leucyl-L-alanyl-L-seryl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with signaling pathways involved in cell growth, differentiation, or apoptosis.
相似化合物的比较
Similar Compounds
L-Leucyl-L-alanyl-L-seryl-L-arginine: Similar structure but with arginine instead of lysine.
L-Leucyl-L-alanyl-L-seryl-L-glutamine: Contains glutamine instead of lysine.
L-Leucyl-L-alanyl-L-seryl-L-phenylalanine: Phenylalanine replaces lysine in the sequence.
Uniqueness
L-Leucyl-L-alanyl-L-seryl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. The presence of lysine, a basic amino acid, contributes to the peptide’s overall charge and reactivity, distinguishing it from other similar compounds.
属性
CAS 编号 |
798540-38-2 |
|---|---|
分子式 |
C18H35N5O6 |
分子量 |
417.5 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H35N5O6/c1-10(2)8-12(20)16(26)21-11(3)15(25)23-14(9-24)17(27)22-13(18(28)29)6-4-5-7-19/h10-14,24H,4-9,19-20H2,1-3H3,(H,21,26)(H,22,27)(H,23,25)(H,28,29)/t11-,12-,13-,14-/m0/s1 |
InChI 键 |
FVSTUJIPGZNTTH-XUXIUFHCSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


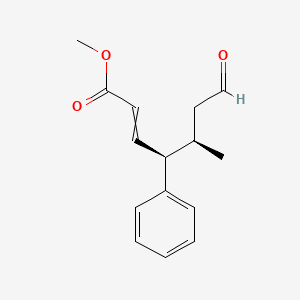
![Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-](/img/structure/B14218212.png)

![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
![acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate](/img/structure/B14218234.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
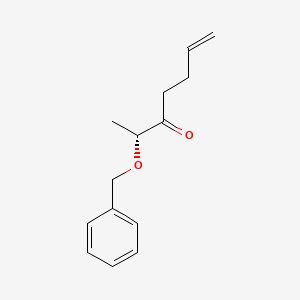
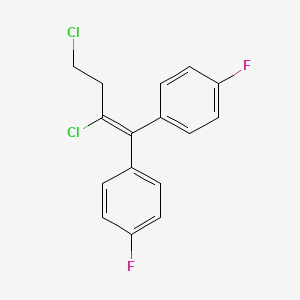
![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
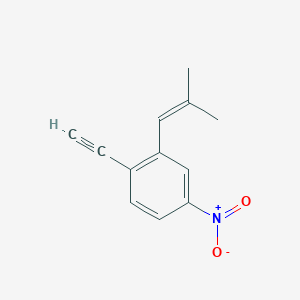
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
